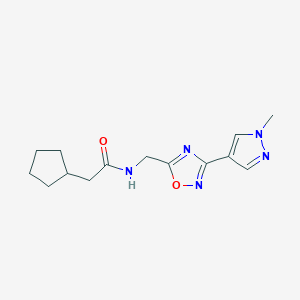

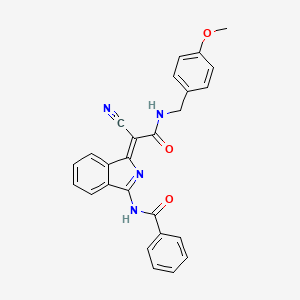

![molecular formula C20H21N3O2S B2646534 (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1252560-88-5](/img/structure/B2646534.png)

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . It also contains a phenyl group and a sulfonamide group.

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies for these syntheses are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles can undergo a variety of reactions, including oxidation reactions initiated by hydroxyl radicals . The reaction mechanism involves OH-addition and H-abstraction pathways .科学的研究の応用

Biochemical Properties and Applications

A research study explored the pharmacological profile of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide, highlighting its intrinsic activity at the α1A-adrenoceptor subtype in the rabbit urethra, and its antagonistic properties at α1B- and α1D-adrenoceptor subtypes in rat spleen and rat aorta, respectively. The compound was found to be a novel α1-adrenoceptor agent with mixed pharmacological properties, indicating potential applications in the treatment of conditions like stress urinary incontinence without causing significant blood pressure elevations due to its selective receptor activity (Buckner et al., 2002).

Anticancer and Photodynamic Therapy

Another study synthesized new derivatives containing the benzenesulfonamide group and evaluated their properties for photodynamic therapy applications. These derivatives exhibited significant photophysical and photochemical properties, making them potential candidates for cancer treatment through photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. The synthesized compounds show promise as Type II photosensitizers, with potential implications in developing therapeutic agents for cancer treatment (Pişkin et al., 2020).

Endothelin-Antagonist Activity

Research also identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring led to improved binding and functional activity against ETA receptors. The study highlighted the potential of these compounds, especially 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308), in inhibiting the pressor effect caused by ET-1 infusion in rats and nonhuman primates. This indicates its potential in treating conditions related to endothelin-1 activity (Murugesan et al., 1998).

Imidazol-2-ylidenes as Catalysts

A study on N-heterocyclic carbenes (NHC), specifically imidazol-2-ylidenes, revealed their efficiency as catalysts in transesterification involving various esters and alcohols. These catalysts were effective in mediating the acylation of alcohols with enol acetates, indicating their potential in various chemical synthesis processes and pharmaceutical applications (Grasa et al., 2003).

将来の方向性

特性

IUPAC Name |

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-17-2-4-18(5-3-17)10-13-26(24,25)22-14-19-6-8-20(9-7-19)15-23-12-11-21-16-23/h2-13,16,22H,14-15H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGMBZDIHIQBNT-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({4-[(1H-imidazol-1-yl)methyl]phenyl}methyl)-2-(4-methylphenyl)ethene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

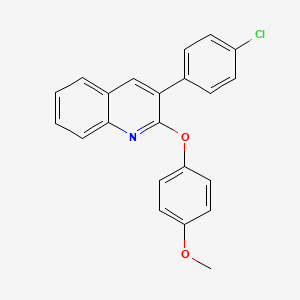

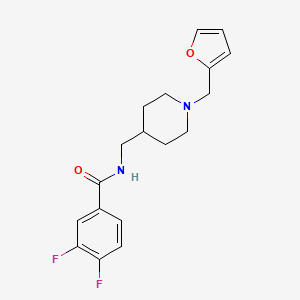

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)

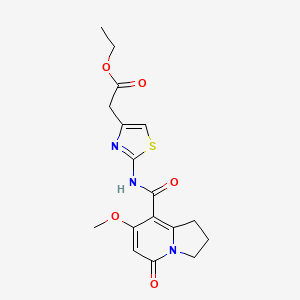

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2646463.png)

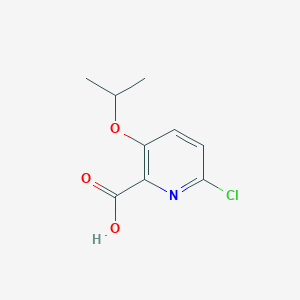

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)

![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)

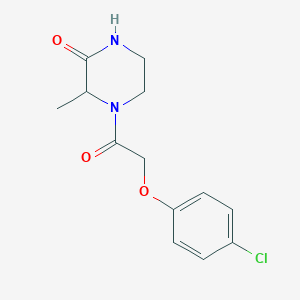

![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)

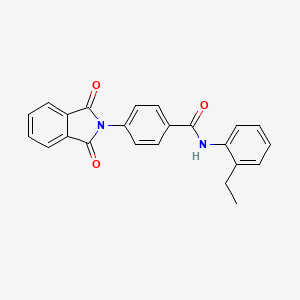

![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)